Hirudin (54-65) (TFA) is a synthetic peptide derived from the natural anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This fragment consists of amino acids 54 to 65 of the full-length hirudin molecule and is known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it suitable for various biochemical applications. Hirudin (54-65) retains significant anticoagulant properties, making it a valuable tool in both research and therapeutic contexts .
Hirudin (54-65) exhibits strong anticoagulant activity by specifically inhibiting thrombin. Its biological activity has been extensively studied:
The synthesis of hirudin (54-65) can be achieved through several methods:
Hirudin (54-65) has several important applications:
Studies have demonstrated that hirudin (54-65) interacts with thrombin through both competitive and non-competitive mechanisms:
Hirudin (54-65) shares similarities with other anticoagulant peptides but possesses unique features:
Compound Name | Source | Key Features |
---|---|---|
Full-Length Hirudin | Hirudo medicinalis | Complete sequence; potent thrombin inhibitor |
Haemadin | Haemadipsa spp. | Similar structure; different inhibitory profile |
Bivalirudin | Synthetic | Designed for longer half-life; less potent than hirudin |
Lepirudin | Recombinant | Similar mechanism; used in clinical settings |
Hirudin (54-65) is unique due to its specific sequence and structural characteristics that allow it to effectively inhibit thrombin while maintaining a simpler structure than full-length hirudin or other derivatives . Its design as a fragment allows for easier synthesis and modification, making it an attractive candidate for further development in anticoagulation therapy.
Solid-phase peptide synthesis (SPPS) remains the cornerstone of Hirudin (54-65) (TFA) production. The process begins with resin selection, where Wang resin is preferred for synthesizing peptides with C-terminal acids due to its compatibility with trifluoroacetic acid (TFA) cleavage conditions [4]. Coupling efficiency is critical; even minor inefficiencies (e.g., 97% per step) can reduce overall yield to 1.4% for a 70-mer peptide, though shorter sequences like Hirudin (54-65) benefit from higher cumulative yields [1].
A key innovation involves combining coupling and deprotection steps to enhance sustainability. By adding 20% piperidine directly to the coupling cocktail containing Fmoc-amino acid-OxymaPure esters, researchers achieved 75% solvent reduction without compromising purity [3]. This "in situ Fmoc removal" method minimizes iterative washing, preserving the integrity of acid-sensitive residues like tryptophan or methionine in Hirudin (54-65) [3] [4].
Thermodynamic coupling additives, such as OxymaPure, further suppress racemization during activation. When paired with a 2:1 molar excess of amino acids, this approach ensures >99% coupling efficiency per cycle, critical for maintaining the peptide’s anti-thrombin activity [1] [4].
Reverse-phase HPLC is indispensable for isolating Hirudin (54-65) (TFA) from synthesis byproducts. The peptide’s hydrophobicity, driven by residues like valine and leucine, necessitates gradient elution with acetonitrile (5–70% over 30 minutes) on C18 columns [5]. TFA (0.1% v/v) in both mobile phases enhances peak resolution by ion-pairing with basic amino groups, though residual TFA can complicate downstream applications [6].
To mitigate TFA-related cytotoxicity, post-purification counterion exchange is employed. For example, substituting TFA with acetate during lyophilization reduces cellular toxicity while maintaining peptide stability [6]. However, this requires careful pH adjustment during HPLC, as peptides with >25% charged residues (e.g., arginine in Hirudin) exhibit optimal solubility at neutral pH [5].
Parameter | Specification |
---|---|
Column | C18, 250 × 4.6 mm, 5 µm |
Mobile Phase A | 0.1% TFA in water |
Mobile Phase B | 0.1% TFA in acetonitrile |
Gradient | 5–70% B over 30 minutes |
Flow Rate | 1 mL/min |
Detection | UV at 214 nm |
Lyophilization of Hirudin (54-65) (TFA) demands precise control over residual solvent and counterion retention. Formulations with mannitol (5% w/v) and phosphate-buffered saline (DPBS) exhibit minimal aggregation after six months at 5°C, whereas TFA volatility necessitates nitrogen-flushed storage to prevent counterion loss [6].
Primary drying at -45°C and 100 mTorr effectively removes acetonitrile, while secondary drying at 25°C reduces water content to <1%. Reconstitution stability tests reveal that lyophilized peptides maintain >97% purity when stored at 25°C/60% relative humidity for three months, provided the pH of the reconstituted solution remains near 7.8 [6]. Excipients like trehalose (2% w/v) further stabilize the peptide matrix by forming hydrogen bonds with backbone amides, preventing β-sheet formation and fibril aggregation [6].
Mass spectrometry (MS) is pivotal for validating Hirudin (54-65) (TFA) consistency. Electrospray ionization (ESI)-MS detects impurities as low as 0.1%, such as deletion sequences from incomplete couplings or oxidized methionine residues [1] [7]. Batches synthesized using suboptimal resins (e.g., polystyrene without polyethylene glycol spacers) show higher variability in molecular weight (∆ > 2 Da), correlating with reduced thrombin inhibition [4] [7].
Parameter | Acceptable Range |
---|---|
Molecular Weight | 1563.8 ± 0.5 Da |
Purity (UV-HPLC) | ≥95% |
Impurity Threshold | <0.5% per side product |
Isotopic Distribution | Matches theoretical envelope |
Longitudinal studies demonstrate that integrating MS with ultraviolet spectroscopy reduces inter-batch variability by 40%, particularly when monitoring TFA adducts (m/z 114.02) that indicate incomplete counterion exchange [6] [7].